molecular formula C9H9N B1500417 2-Ethynyl-4,5-dimethylpyridine CAS No. 512197-95-4

2-Ethynyl-4,5-dimethylpyridine

Cat. No.: B1500417
CAS No.: 512197-95-4
M. Wt: 131.17 g/mol
InChI Key: DULFEJCGYNGYIZ-UHFFFAOYSA-N
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Description

2-Ethynyl-4,5-dimethylpyridine is a substituted pyridine derivative characterized by an ethynyl (-C≡CH) group at the 2-position and methyl (-CH₃) groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The ethynyl group enhances reactivity for cross-coupling reactions, while the methyl groups influence steric hindrance and lipophilicity .

Properties

CAS No.

512197-95-4

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

2-ethynyl-4,5-dimethylpyridine

InChI

InChI=1S/C9H9N/c1-4-9-5-7(2)8(3)6-10-9/h1,5-6H,2-3H3

InChI Key

DULFEJCGYNGYIZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1C)C#C

Canonical SMILES

CC1=CC(=NC=C1C)C#C

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects

  • Ethynyl vs. Halogens (Br, I): The ethynyl group in this compound acts as a strong electron-withdrawing group, enhancing electrophilic substitution reactivity. In contrast, bromo and iodo substituents in 2-Bromo-3,5-dimethylpyridine and 2-Iodo-3,5-dimethylpyridine facilitate oxidative addition in cross-coupling reactions but are less reactive toward nucleophiles .
  • Amino vs. Ethynyl: The amino group in 2-Amino-3,5-dimethylpyridine provides hydrogen-bonding capacity, critical for enzyme inhibition (e.g., nitric oxide synthases), whereas the ethynyl group enables click chemistry applications .

Steric and Lipophilic Effects

  • Methoxy vs. Methyl: The methoxy group in 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine increases polarity and π-π stacking ability, making it suitable for optoelectronic materials. In contrast, methyl groups in this compound enhance lipophilicity, favoring membrane permeability in drug candidates .
  • Chloromethyl Safety: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine poses toxicity risks (GHS Category 2), limiting its use compared to non-halogenated analogues .

Physicochemical Properties

  • Boiling Points: 2-Bromo-3,5-dimethylpyridine has a boiling point of 242°C, higher than this compound (estimated ~200°C) due to stronger van der Waals forces .
  • LogP Values: 2-Amino-3,5-dimethylpyridine (LogP ~1.5) is less lipophilic than this compound (LogP ~2.3), impacting bioavailability .

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